

What is ethyl 4-methyl-1H-pyrrole-2-carboxylate

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Compound of Interest

Compound Name: *ethyl 4-methyl-1H-pyrrole-2-carboxylate*

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An In-depth Technical Guide to **Ethyl 4-methyl-1H-pyrrole-2-carboxylate**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **ethyl 4-methyl-1H-pyrrole-2-carboxylate**, a heterocyclic compound of significant interest in the field of medicinal chemistry. The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.^{[1][2]} This document will delve into the core physicochemical properties, synthesis methodologies, chemical reactivity, and strategic applications of this specific pyrrole derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Physicochemical and Spectroscopic Profile

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a stable, crystalline solid at room temperature.^[3] A thorough understanding of its properties is the first step in its effective application in a research setting.

Chemical and Physical Properties

The key identifying and physical properties of **ethyl 4-methyl-1H-pyrrole-2-carboxylate** are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	ethyl 4-methyl-1H-pyrrole-2-carboxylate	[4]
CAS Number	40611-85-6	[3][4]
Molecular Formula	C ₈ H ₁₁ NO ₂	[3][4]
Molecular Weight	153.18 g/mol	[3][4]
Melting Point	43°C	[3]
Boiling Point	264.9 ± 20.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	114.0 ± 21.8 °C	[3]
LogP	2.19	[3]
SMILES	CCOC(=O)C1=CC(=CN1)C	[4]
InChIKey	RWFKYBVNHRKZSN-UHFFFAOYSA-N	[4]

Spectroscopic Signature

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly cataloged, its signature can be reliably predicted based on its structure and data from closely related analogues.[5][6]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrrole ring, two distinct signals for the two protons on the pyrrole ring, and a broad singlet for the N-H proton.
- ¹³C NMR: The carbon NMR would reveal eight unique carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically >160 ppm), signals for the four sp² carbons of the pyrrole ring, and signals for the ethyl and methyl carbons.[6]
- Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹), a moderate N-H stretch (~3300

cm⁻¹), and characteristic C-H and C-N stretches.

- Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 153, corresponding to the exact mass.[\[3\]](#)

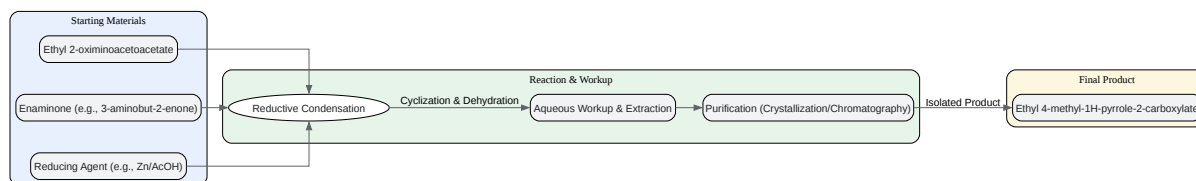
Synthesis Methodologies: A Strategic Overview

The synthesis of substituted pyrroles is a well-established area of organic chemistry. For **ethyl 4-methyl-1H-pyrrole-2-carboxylate**, several strategic approaches can be envisioned, with the Knorr-type synthesis being a prominent and adaptable method.[\[7\]](#)

Knorr-Type Reductive Condensation

The Knorr pyrrole synthesis and its variations are powerful methods for constructing the pyrrole ring from α -amino-ketones and β -ketoesters. A modern, regioselective approach involves the reductive condensation of an enaminone with an activated oxime, which provides a reliable pathway to the target molecule.[\[7\]](#)

Causality and Mechanistic Insight: This reaction proceeds through the initial reduction of the oxime to form a reactive enamine intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the enaminone partner, followed by cyclization and dehydration to form the aromatic pyrrole ring. The choice of starting materials dictates the final substitution pattern, making it a highly versatile method.



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Caption: Workflow for Knorr-type synthesis of the target pyrrole.

Experimental Protocol: Knorr-Type Synthesis

- **Reaction Setup:** To a solution of ethyl 2-oximinoacetoacetate (1 equivalent) in acetic acid, add the corresponding enaminone (1.1 equivalents).
- **Reduction:** Cool the mixture in an ice bath to 0-5 °C. Add activated zinc dust (2-3 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove excess zinc. Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

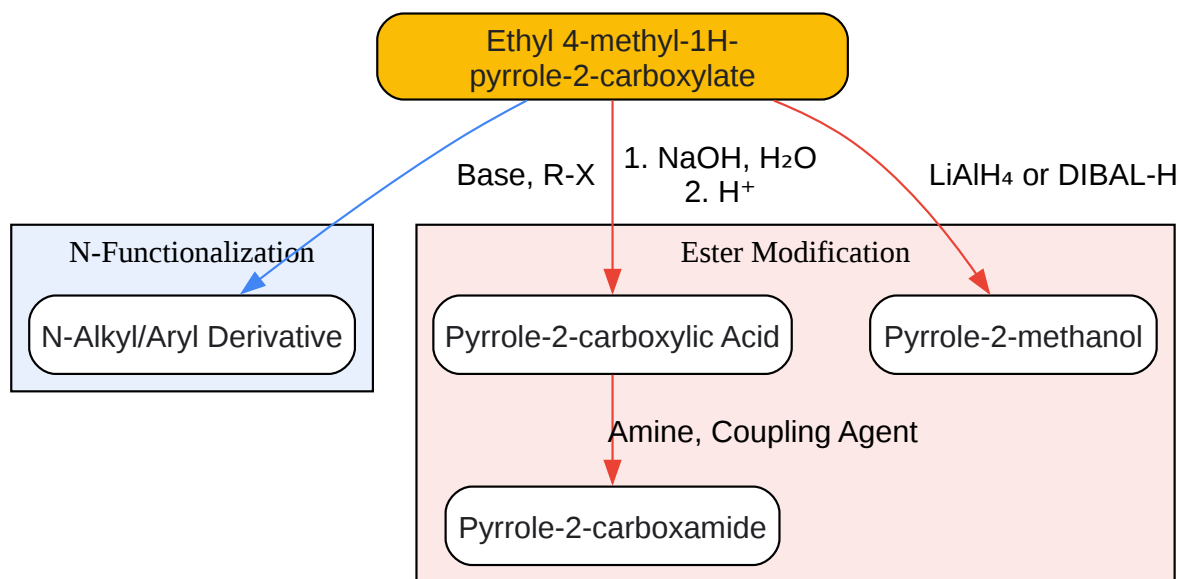
- Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **ethyl 4-methyl-1H-pyrrole-2-carboxylate**.

Chemical Reactivity and Synthetic Utility

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is not merely a final product but a versatile intermediate for creating a library of more complex molecules. Its reactivity is centered around the N-H proton, the ester functionality, and the aromatic ring.

Key Reactive Sites:

- N-H Site: The pyrrolic nitrogen is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents. This is a critical step in modulating the molecule's steric and electronic properties for drug design.
- Ester Group: The ethyl ester is a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, or reduced to a primary alcohol.[8] The synthesis of pyrrole-2-carboxamides, in particular, has been a fruitful avenue for developing potent anti-tubercular agents.[9]
- Pyrrole Ring: While the ester group is electron-withdrawing and deactivates the ring towards electrophilic substitution, reactions at the C5 position are still possible under specific conditions.



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Caption: Key derivatization pathways from the core molecule.

Applications in Drug Development

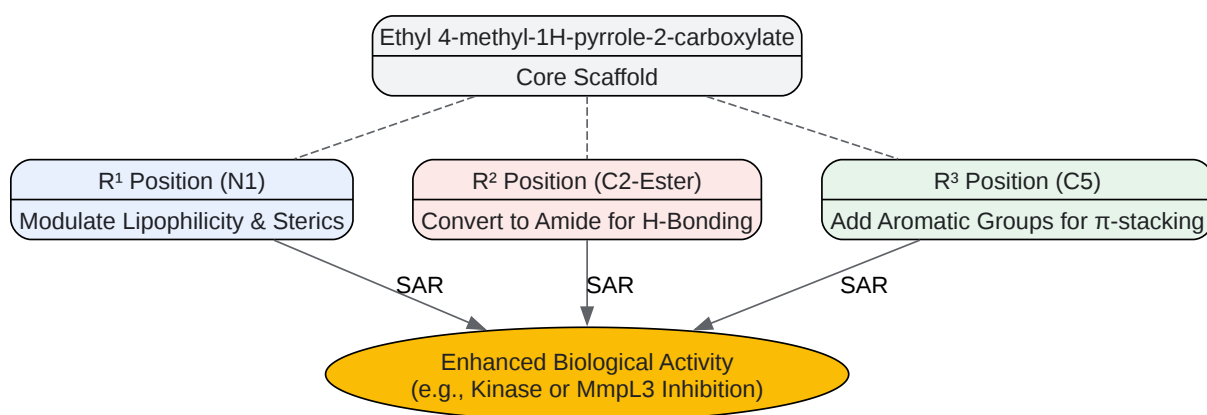
The pyrrole scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding and hydrophobic interactions, making it an ideal core for targeting various biological macromolecules.^{[2][10]} Derivatives of pyrrole-2-carboxylates are central to numerous therapeutic areas.

Anticancer Agents

Functionalized pyrroles are crucial chemotypes for designing protein kinase inhibitors, which can block abnormal cell signaling pathways that drive cancer growth.^{[6][11]} The carbonyl group of the ester and the N-H proton can act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, prominently features a substituted pyrrole core.^{[6][11]}

Antibacterial Agents

There is a pressing need for new antibacterial agents to combat rising drug resistance. Pyrrole-2-carboxylate and its amide derivatives have shown significant promise, particularly as inhibitors of *Mycobacterium tuberculosis*.^[12] Recent studies have identified pyrrole-2-carboxamides as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.^[9] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the carboxamide and specific electron-withdrawing groups on the pyrrole ring enhance anti-TB activity.^[9]



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References

- 1. mdpi.com [mdpi.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | CAS#:40611-85-6 | Chemsrsc [chemsrc.com]
- 4. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C₈H₁₁NO₂ | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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